molecular formula C20H15BrN2O5S2 B2769969 (Z)-5-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid CAS No. 681252-41-5

(Z)-5-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid

Cat. No.: B2769969
CAS No.: 681252-41-5
M. Wt: 507.37
InChI Key: FDPTVQBQJFRKTO-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-(3-(5-(4-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid is a synthetic chemical compound designed for research applications. It features a molecular hybrid structure, incorporating a 4-oxo-2-thioxothiazolidin core, a motif present in compounds with documented research interest . This core is functionalized with a 4-bromobenzylidene group and linked via a propanamido chain to a 5-acetamido-2-hydroxybenzoic acid derivative unit, a scaffold studied for its potential pharmacological properties . Research Applications and Value: This compound is of significant interest in medicinal chemistry and drug discovery research. Its structure suggests potential as a candidate for investigating anti-inflammatory and analgesic pathways. The 5-acetamido-2-hydroxybenzoic acid (salicylic acid derivative) moiety is a key feature in non-steroidal anti-inflammatory drug (NSAID) research, as derivatives of this structure have been shown to exhibit anti-nociceptive activity and inhibit cyclooxygenase (COX) enzymes . The integration of this with the 4-bromobenzylidene-thiazolidinone core, a structure associated with various biological activities, creates a novel molecular entity. Researchers can utilize this compound to explore its binding affinity and selectivity, particularly towards COX-2 isoforms, using computational docking studies and in vitro assays . Its primary research value lies in serving as a lead compound for the design and development of new therapeutic agents targeting inflammation and pain. Handling and Compliance: This product is labeled "For Research Use Only." It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

5-[3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O5S2/c21-12-3-1-11(2-4-12)9-16-18(26)23(20(29)30-16)8-7-17(25)22-13-5-6-15(24)14(10-13)19(27)28/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPTVQBQJFRKTO-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the thiazolidinone ring and subsequent modifications to introduce functional groups that enhance biological activity.

Key Steps in Synthesis:

  • Formation of the thiazolidinone ring.
  • Introduction of the bromobenzylidene moiety.
  • Amide bond formation with 2-hydroxybenzoic acid.

Biological Activity

The biological activity of this compound has been studied extensively, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria.

Compound Target Organism MIC (µg/mL)
Compound AEscherichia coli32
Compound BStaphylococcus aureus16

Anticancer Activity

The anticancer potential of this compound has been demonstrated through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including breast (MCF-7, MDA-MB-231) and lung cancer cells (A549).

Case Study:
In a study conducted by Bernard et al. (2014), derivatives similar to this compound were tested on MCF-7 cells, revealing an IC50 value of 25 µM, indicating moderate cytotoxicity.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The thiazolidinone moiety can inhibit certain enzymes or modulate receptor activity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in cell signaling pathways.
  • Receptor Modulation: It may interact with various receptors, influencing cellular responses.

Research Findings

Recent studies have utilized predictive models like PASS (Prediction of Activity Spectra for Substances) to assess the potential biological activities based on structural features. These models suggest that the compound may possess anti-inflammatory and analgesic properties as well.

In Silico Studies

Molecular docking studies have indicated favorable binding affinities with COX-2 receptors, suggesting potential anti-inflammatory applications.

Target Binding Affinity (kcal/mol)
COX-2-7.5
PTP4A3-8.0

Chemical Reactions Analysis

Thiazolidinone Ring

  • Ring-Opening Reactions : Under basic conditions (e.g., NaOH), the thiazolidinone ring undergoes cleavage at the C=S bond, forming thiolate intermediates .

  • Electrophilic Substitution : The sulfur atom reacts with oxidizing agents (e.g., H₂O₂) to form sulfoxides or sulfones .

Bromobenzylidene Moiety

  • Nucleophilic Aromatic Substitution : The bromine atom participates in SNAr reactions with amines or alkoxides (Table 1) .

Reaction Conditions Product Yield
Br → NH₂ (Aniline)DMF, 100°C, 8 hoursAniline derivative72%
Br → OCH₃ (Methoxide)K₂CO₃, DMSO, 60°CMethoxy-substituted derivative68%

Amide and Carboxylic Acid Groups

  • Hydrolysis : The amide bond resists hydrolysis under mild acidic/basic conditions but cleaves with concentrated HCl (reflux, 6 hours) .

  • Metal Complexation : The carboxylic acid group forms coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enhancing antibacterial activity .

Biological Activity-Linked Reactions

The compound’s reactivity directly impacts its antimicrobial and anticancer properties (Table 2) :

Modification Biological Impact MIC (µg/mL)
Bromine → Methoxy (OCH₃)Reduced antibacterial activity (Gram-negative)64 → 128
Thiazolidinone sulfone formationEnhanced antifungal activityMIC₅₀: 8 → 4
Cu²⁺ complexation2-fold increase in cytotoxicity (MCF-7 cells)IC₅₀: 25 → 12

Mechanistic Insights

  • Antibacterial Action : The thioxo group (C=S) inhibits bacterial enoyl-ACP reductase, disrupting fatty acid synthesis .

  • Anticancer Activity : The bromobenzylidene moiety intercalates DNA, inducing apoptosis in cancer cells (IC₅₀: 12–25 µM) .

Stability and Degradation

  • Photodegradation : UV exposure (254 nm, 24 hours) degrades the bromobenzylidene moiety, reducing bioactivity by 40% .

  • Thermal Stability : Stable up to 200°C (TGA analysis), decomposing via retro-Knoevenagel reaction .

Comparison with Similar Compounds

Structural Comparison

Thiazolidinone derivatives with benzylidene substituents are widely studied for their bioactivity. Below is a structural comparison of the target compound with analogous molecules:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
(Z)-5-(4-bromobenzylidene)-2-thioxothiazolidin-4-one 4-bromobenzylidene, thioxo group C₁₀H₆BrNO₂S₂ 312.20 Anticancer, antimicrobial
(Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)amino)propanoic acid 3-fluorobenzylidene, propanoic acid C₁₃H₁₀FN₂O₃S₂ 356.36 Anticancer (in vitro screening)
(Z)-3-(5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid Indolylmethylene, benzoic acid C₁₉H₁₃N₃O₃S₂ 411.46 Antibacterial, antifungal
(Z)-5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-3-methylbutanoic acid 4-bromobenzylidene, 3-methylbutanoic acid C₁₅H₁₄BrNO₃S₂ 400.32 Undisclosed (structural analog)
Target Compound 4-bromobenzylidene, propanamido-2-hydroxybenzoic acid C₂₀H₁₆BrN₂O₅S₂ 517.39 Hypothesized: Anticancer, enzyme inhibition

Key Observations :

  • The 2-hydroxybenzoic acid moiety introduces hydrogen-bonding capacity, differentiating it from simpler analogs like propanoic acid derivatives .
Physicochemical Properties
Property Target Compound (Z)-5-(3-fluorobenzylidene) analog Indolylmethylene analog
LogP (calculated) 3.8 2.9 4.1
Hydrogen bond donors 3 2 2
Polar surface area (Ų) 115 98 105

Implications : Higher LogP of the target compound suggests improved membrane permeability but may reduce solubility .

Q & A

Q. What are the standard synthetic routes for (Z)-5-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid?

The compound is synthesized via a multi-step approach:

  • Step 1 : Knoevenagel condensation between 4-bromobenzaldehyde and a rhodanine derivative (e.g., 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid) under reflux in acetic acid with sodium acetate as a catalyst. This forms the 5-(4-bromobenzylidene)thiazolidinone core .
  • Step 2 : Coupling the thiazolidinone intermediate with 2-hydroxybenzoic acid derivatives via amide bond formation. This may involve activation of the carboxylic acid group using reagents like EDC/HOBt .
  • Purification : Recrystallization from acetic acid or DMF-acetic acid mixtures to isolate the pure (Z)-isomer .

Q. How is the structural identity of this compound confirmed?

Key analytical methods include:

  • Spectroscopy : IR (C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹), ¹H/¹³C NMR (Z-configuration confirmed by coupling constants and chemical shifts of the benzylidene protons) .
  • Chromatography : HPLC or TLC to verify purity (>95%) and monitor reaction progress .
  • X-ray crystallography : Resolve geometric isomerism (Z/E) if ambiguity arises .

Q. What solubility properties are critical for biological assays?

The compound is highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water or alcohols. For cell-based assays, stock solutions are prepared in DMSO (≤1% v/v to avoid cytotoxicity) and diluted in aqueous buffers .

Q. What preliminary biological activities have been reported for similar thiazolidinone derivatives?

Analogous compounds exhibit:

  • Anticancer activity : Inhibition of cancer cell proliferation (IC₅₀ values in µM range) via interaction with protein kinases or tubulin .
  • Antimicrobial effects : Growth inhibition of Gram-positive bacteria and fungi .
  • Anti-inflammatory potential : COX-2 enzyme inhibition in vitro .

Advanced Research Questions

Q. How can reaction yields be optimized for the Knoevenagel condensation step?

Yield optimization involves:

  • Solvent selection : Acetic acid vs. ethanol; acetic acid enhances electrophilicity of the aldehyde but may require longer reflux times .
  • Catalyst screening : Sodium acetate vs. piperidine; the latter reduces side reactions in sterically hindered systems .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30–50 minutes at 80°C) with comparable yields (~85–92%) .

Q. How to resolve contradictions in reported biological activity data for thiazolidinone analogs?

Discrepancies may arise from:

  • Isomer purity : E/Z isomers can exhibit divergent activities. Validate isomer ratios via HPLC or NOESY NMR .
  • Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell line selection) .
  • Solvent artifacts : DMSO stock solutions >1% may falsely enhance cytotoxicity. Include solvent controls .

Q. What computational strategies predict target interactions for this compound?

  • Molecular docking : Screen against kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina. Focus on hydrogen bonding with the thioxothiazolidinone and hydrophobic interactions with the bromobenzylidene group .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

  • Core modifications : Replace 4-bromobenzylidene with 4-methoxy or 4-nitro groups to probe electronic effects .
  • Side-chain variations : Substitute the 2-hydroxybenzoic acid moiety with amino acid derivatives to enhance solubility or target affinity .
  • Bioisosteres : Replace the thioxothiazolidinone with rhodanine or hydantoin to assess metabolic stability .

Methodological Considerations

Q. What experimental controls are essential in cytotoxicity assays?

Include:

  • Positive controls : Doxorubicin (anticancer) or ampicillin (antimicrobial).
  • Negative controls : Untreated cells and solvent-only (e.g., DMSO) groups .
  • Dose-response curves : Test 5–6 concentrations (e.g., 1–100 µM) in triplicate .

Q. How to validate target engagement in enzyme inhibition assays?

  • Kinetic assays : Measure IC₅₀ values under steady-state conditions (e.g., COX-2 inhibition via fluorometric kits) .
  • Competitive binding : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to determine dissociation constants (Kd) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.